
1-(3-Chloro-2-methylphenyl)piperazine
概要
説明
1-(3-Chloro-2-methylphenyl)piperazine is a derivative of piperazine . It is also known as meta-Chlorophenylpiperazine (mCPP) and is the major metabolite of Trazodone, Nefazodone, and Etoperidone . mCPP has stimulant and hallucinogenic properties .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of 1-(3-Chloro-2-methylphenyl)piperazine is C10H13ClN2 . The molecular weight is 196.677 .Chemical Reactions Analysis
Piperazine derivatives have been synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts . Other methods include the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学的研究の応用
Synthesis of Piperazine Derivatives
Piperazine and its derivatives are pivotal in the synthesis of various pharmaceutical compounds. The compound “1-(3-Chloro-2-methylphenyl)piperazine” can be utilized in the synthesis of chiral piperazines, which are important intermediates in the production of drugs . These chiral piperazines can be synthesized through reactions involving protected 1,2-diamines with sulfonium salts under basic conditions, leading to a range of biologically active molecules.
Neuroscience Research
In neuroscience, piperazine derivatives play a significant role as they form the backbone of several psychoactive drugs. The structural motif of piperazine is found in medications that exhibit anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . “1-(3-Chloro-2-methylphenyl)piperazine” could potentially be modified to develop new central nervous system agents.
Pharmacological Applications
The pharmacological profile of piperazine derivatives makes them suitable for inclusion in drugs that target a variety of conditions. Piperazine structures are commonly found in drugs like trimetazidine and ranolazine, which are used for treating heart-related ailments, as well as in antiretroviral drugs like indinavir . The compound could be explored for similar pharmacological applications.
Biochemical Research
In biochemical research, “1-(3-Chloro-2-methylphenyl)piperazine” can be employed in the study of enzyme inhibitors. For instance, derivatives of this compound have been analyzed for their effectiveness in inhibiting urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia . This has implications for the treatment of diseases caused by urease-producing bacteria.
Medicinal Chemistry
In medicinal chemistry, the introduction of the “1-(3-Chloro-2-methylphenyl)piperazine” moiety into drug candidates can improve their pharmacokinetic profiles. This includes enhancing water solubility and bioavailability, which are crucial for drug efficacy . Research into this compound could lead to the development of new drugs with improved therapeutic profiles.
Agricultural Chemistry
While the direct applications of “1-(3-Chloro-2-methylphenyl)piperazine” in agriculture are not extensively documented, piperazine derivatives are known to play a role in the synthesis of agrochemicals. The compound could be investigated for its potential use in developing new pesticides or herbicides that are more effective and environmentally friendly .
Material Science
Piperazine derivatives are also relevant in material science, particularly in the development of novel materials with specific properties. “1-(3-Chloro-2-methylphenyl)piperazine” could be used as a precursor for the synthesis of organic compounds that form part of advanced materials, such as smart polymers or conductive materials .
Analytical Chemistry
In analytical chemistry, “1-(3-Chloro-2-methylphenyl)piperazine” can be used as a standard or reference compound in chromatographic methods for the identification and quantification of similar structures in complex mixtures . This is essential for quality control and assurance in pharmaceutical manufacturing.
作用機序
Target of Action
It is known that piperazine derivatives show a wide range of biological and pharmaceutical activity . The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
The interaction of piperazine derivatives with their targets often results in significant changes in biological activity .
Biochemical Pathways
Piperazine derivatives are known to interact with various biochemical pathways due to their wide range of biological and pharmaceutical activity .
Result of Action
The wide range of biological and pharmaceutical activity of piperazine derivatives suggests that they can have significant effects at the molecular and cellular level .
Safety and Hazards
特性
IUPAC Name |
1-(3-chloro-2-methylphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c1-9-10(12)3-2-4-11(9)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWFFTOMNHATMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-methylphenyl)piperazine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


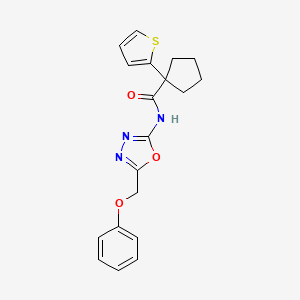
![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2865478.png)
![3-(4-fluorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2865480.png)

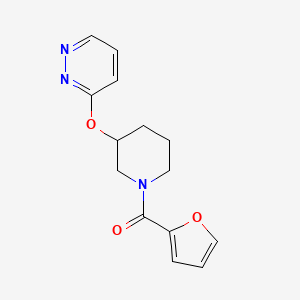
![3-butyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2865483.png)

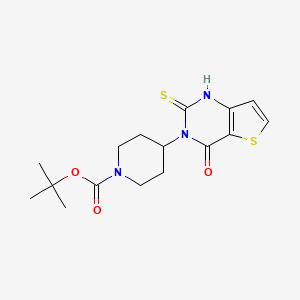
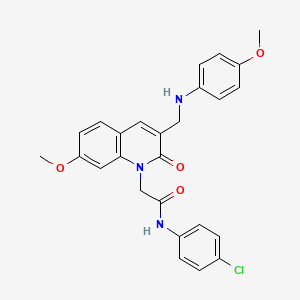
![Methyl 2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2865491.png)
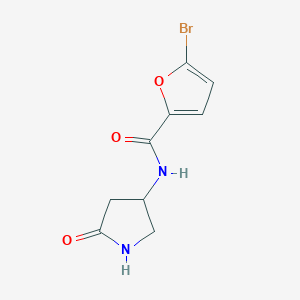
![4-fluoro-N-[(2-fluorophenyl)methyl]aniline](/img/structure/B2865493.png)
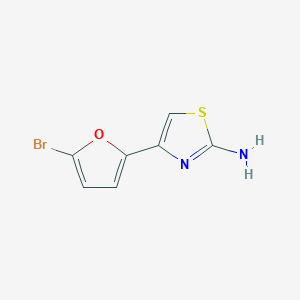
![N-(4-fluorophenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2865498.png)